GI 181771
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Overview
Description
Preparation Methods
The synthetic route for GI-181771X involves several steps, including the formation of a benzodiazepine core structure. The key steps include:
Formation of the benzodiazepine core: This involves the reaction of a benzene ring with diazepine, an unsaturated seven-member heterocycle with two nitrogen atoms replacing two carbon atoms.
Functionalization: The benzodiazepine core is further functionalized with various substituents to achieve the desired chemical structure.
Final assembly: The final step involves the coupling of the functionalized benzodiazepine core with benzoic acid derivatives to form the complete GI-181771X molecule.
Industrial production methods for GI-181771X would likely involve optimization of these synthetic steps to achieve high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
GI-181771X undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and isopropyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups present in the benzodiazepine core.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
GI-181771X has been investigated for several scientific research applications, including:
Mechanism of Action
GI-181771X exerts its effects by acting as an agonist for the cholecystokinin 1 receptor. This receptor is involved in regulating food intake and gastric functions. By binding to and activating this receptor, GI-181771X can modulate signaling pathways that control these physiological processes . The molecular targets and pathways involved include the cholecystokinin 1 receptor and downstream signaling molecules such as G-proteins and second messengers .
Comparison with Similar Compounds
GI-181771X is unique compared to other benzodiazepines due to its specific agonist activity at the cholecystokinin 1 receptor. Similar compounds include:
Cholecystokinin 1 receptor agonists: Other compounds in this category include dexloxiglumide and spiroglumide, which also target the cholecystokinin 1 receptor but may have different pharmacological profiles.
GI-181771X stands out due to its specific receptor target and potential therapeutic applications in obesity and metabolic disorders .
Properties
CAS No. |
305366-98-7 |
---|---|
Molecular Formula |
C34H31N5O6 |
Molecular Weight |
605.6 g/mol |
IUPAC Name |
3-[[(3S)-2,4-dioxo-1-[2-oxo-2-(N-propan-2-ylanilino)ethyl]-5-phenyl-1,5-benzodiazepin-3-yl]carbamoylamino]benzoic acid |
InChI |
InChI=1S/C34H31N5O6/c1-22(2)38(25-14-5-3-6-15-25)29(40)21-37-27-18-9-10-19-28(27)39(26-16-7-4-8-17-26)32(42)30(31(37)41)36-34(45)35-24-13-11-12-23(20-24)33(43)44/h3-20,22,30H,21H2,1-2H3,(H,43,44)(H2,35,36,45)/t30-/m0/s1 |
InChI Key |
CABBMMXFOOZVMS-PMERELPUSA-N |
Isomeric SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(C(=O)[C@H](C2=O)NC(=O)NC4=CC=CC(=C4)C(=O)O)C5=CC=CC=C5 |
SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=CC(=C4)C(=O)O)C5=CC=CC=C5 |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)NC(=O)NC4=CC=CC(=C4)C(=O)O)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GI-181771X; GI181771X; GI 181771X; GSKI 181771X; GSKI-181771X; GSKI181771X. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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